molecular formula C12H9NO6 B3045626 Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate CAS No. 110683-75-5

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate

Cat. No. B3045626
Key on ui cas rn: 110683-75-5
M. Wt: 263.2 g/mol
InChI Key: GECOLABOBGRIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05990142

Procedure details

A mixture of ethyl 6-bromo-8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate (5.0 g, 14.6 mmol), 10% palladium-on-charcoal (0.541 g), formic acid (7.90 ml) and N,N-dimethylformamide (42 ml) was stirred at 145° C. for 5.75 h under inert atmosphere. After this time the mixture was left to cool and the catalyst was removed by filtration, washing it with N,N-dimethylformamide. The resulting filtrate was evaporated to dryness and the obtained residue was purified by chromatography through a silica gel column. Eluting with hexane:chloroform, 85:15, 2.109 g of the title product were recovered (55% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
0.541 g
Type
catalyst
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([N+:18]([O-:20])=[O:19])[C:5]2[O:10][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][C:7](=[O:16])[C:6]=2[CH:17]=1.C(O)=O>[Pd].CN(C)C=O>[N+:18]([C:4]1[C:5]2[O:10][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][C:7](=[O:16])[C:6]=2[CH:17]=[CH:2][CH:3]=1)([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C2=C(C(C=C(O2)C(=O)OCC)=O)C1)[N+](=O)[O-]
Name
Quantity
7.9 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
0.541 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
42 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
was stirred at 145° C. for 5.75 h under inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After this time the mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
WASH
Type
WASH
Details
washing it with N,N-dimethylformamide
CUSTOM
Type
CUSTOM
Details
The resulting filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by chromatography through a silica gel column
WASH
Type
WASH
Details
Eluting with hexane
CUSTOM
Type
CUSTOM
Details
chloroform, 85:15, 2.109 g of the title product were recovered (55% yield)

Outcomes

Product
Details
Reaction Time
5.75 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C=C(OC21)C(=O)OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.